Coronastat
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NK01-63 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as trifluoromethylbenzyl are introduced to enhance the compound’s binding affinity to the target enzyme.
Industrial Production Methods
Industrial production of NK01-63 involves scaling up the laboratory synthesis process while ensuring high purity and yield. This is achieved through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
NK01-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of NK01-63 with modified functional groups, which can be further evaluated for their biological activity .
Scientific Research Applications
NK01-63 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its potential to inhibit viral replication in cell cultures.
Medicine: Explored as a therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Mechanism of Action
NK01-63 exerts its effects by inhibiting the SARS-CoV-2 3-chymotrypsin-like protease. The compound binds covalently to the enzyme’s active site, blocking its catalytic activity and preventing the cleavage of viral polyproteins. This disruption of the viral replication process ultimately inhibits the spread of the virus .
Comparison with Similar Compounds
Similar Compounds
GC-376: An analogue of NK01-63 with similar inhibitory activity against the SARS-CoV-2 3-chymotrypsin-like protease.
Nirmatrelvir: Another potent inhibitor of the same enzyme, used in combination with ritonavir for treating COVID-19
Uniqueness
NK01-63 is unique due to its high binding affinity and selectivity for the SARS-CoV-2 3-chymotrypsin-like protease.
Properties
Molecular Formula |
C22H29F3N3NaO8S |
---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-[[3-(trifluoromethyl)phenyl]methoxycarbonylamino]pentanoyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H30F3N3O8S.Na/c1-12(2)8-16(28-21(32)36-11-13-4-3-5-15(9-13)22(23,24)25)19(30)27-17(20(31)37(33,34)35)10-14-6-7-26-18(14)29;/h3-5,9,12,14,16-17,20,31H,6-8,10-11H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t14-,16-,17-,20?;/m0./s1 |
InChI Key |
KOKDRBNCVDMTCL-OPOLGWMESA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC(=CC=C2)C(F)(F)F.[Na+] |
Origin of Product |
United States |
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